IRAK4 Biochemical Binding Affinity: 1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid Exhibits Moderate Affinity (Ki = 78 nM) Suitable for Fragment-Based Screening, Distinct from Ultra-Potent Clinical Candidates
In a biochemical inhibition assay using recombinant human IRAK4, 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid exhibited a dissociation constant (Ki) of 78 nM as determined by spectrophotometry [1]. This affinity is substantially weaker than that of the optimized clinical candidate GNE‑2256 (Ki = 1.4 nM) and the selective probe ND‑2110 (Ki = 7.5 nM), yet it is 15‑fold stronger than the cellular IC₅₀ of 3,100 nM observed for a related benzimidazole‑based IRAK4 inhibitor in KARPAS‑299 cells, highlighting the target compound’s suitability as a fragment‑like starting point rather than a fully optimized lead .
| Evidence Dimension | IRAK4 biochemical binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 78 nM (spectrophotometry) |
| Comparator Or Baseline | GNE‑2256: Ki = 1.4 nM; ND‑2110: Ki = 7.5 nM; related benzimidazole IRAK4 inhibitor: cellular IC₅₀ = 3,100 nM |
| Quantified Difference | 56‑fold weaker than GNE‑2256; 10‑fold weaker than ND‑2110; 40‑fold stronger than the cellular IC₅₀ of the weakest comparator |
| Conditions | Recombinant human IRAK4, spectrophotometric detection; comparator data from DELFIA and cellular phosphorylation assays |
Why This Matters
The moderate Ki of 78 nM places this compound in the 'hit-to-lead' affinity range, making it a valuable fragment for SAR expansion, whereas ultra‑potent analogs like GNE‑2256 are committed to late‑stage optimization and carry higher procurement costs.
- [1] BindingDB. BDBM50355479 (CHEMBL1835746) – IRAK4 Ki = 78 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355479 (accessed 2026-05-06). View Source
